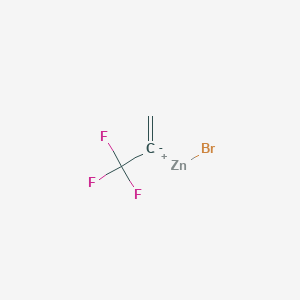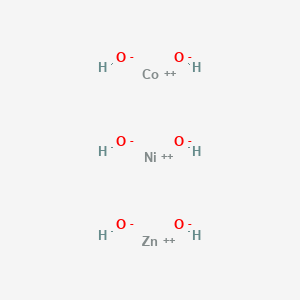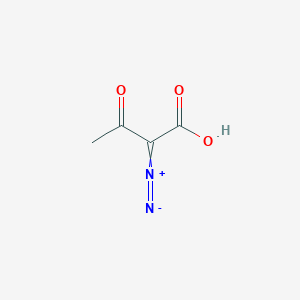![molecular formula C11H13Cl B14262926 [1-(2-Chloroethyl)cyclopropyl]benzene CAS No. 189098-52-0](/img/structure/B14262926.png)
[1-(2-Chloroethyl)cyclopropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Chloroethyl)cyclopropyl]benzene: is an organic compound that features a benzene ring substituted with a cyclopropyl group and a 2-chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloroethyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with 2-chloroethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Análisis De Reacciones Químicas
Types of Reactions: [1-(2-Chloroethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group, resulting in the formation of [1-(2-Ethyl)cyclopropyl]benzene.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of cyclopropylbenzene alcohols or ketones.
Reduction: Formation of [1-(2-Ethyl)cyclopropyl]benzene.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: [1-(2-Chloroethyl)cyclopropyl]benzene is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: In biological research, this compound may be used to study the effects of cyclopropyl and chloroethyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Industry: The compound finds applications in the development of specialty chemicals and materials. Its reactivity and structural properties make it suitable for use in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of [1-(2-Chloroethyl)cyclopropyl]benzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can undergo nucleophilic substitution reactions, while the cyclopropyl group can participate in ring-opening reactions under certain conditions. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various chemical and biological processes.
Comparación Con Compuestos Similares
[1-(2-Bromoethyl)cyclopropyl]benzene: Similar structure with a bromoethyl group instead of a chloroethyl group.
[1-(2-Hydroxyethyl)cyclopropyl]benzene: Contains a hydroxyethyl group, leading to different reactivity and applications.
[1-(2-Methoxyethyl)cyclopropyl]benzene:
Uniqueness: [1-(2-Chloroethyl)cyclopropyl]benzene is unique due to the presence of the chloroethyl group, which imparts distinct reactivity compared to its analogs. The combination of the cyclopropyl and chloroethyl groups provides a versatile platform for exploring various chemical transformations and applications.
Propiedades
Número CAS |
189098-52-0 |
|---|---|
Fórmula molecular |
C11H13Cl |
Peso molecular |
180.67 g/mol |
Nombre IUPAC |
[1-(2-chloroethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C11H13Cl/c12-9-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clave InChI |
OZEVKPZNNNQIJB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)



![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)



![2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine](/img/structure/B14262919.png)

